Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate
Description
Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with a 1,3-oxazolyl group, methyl groups, and a bulky tert-butyl ester. The tert-butyl ester enhances solubility in organic solvents and may stabilize the compound against hydrolysis. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest utility in medicinal chemistry, particularly as kinase inhibitors or protease modulators .
Properties
IUPAC Name |
tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-9-10-13(27-11(9)12-19-7-8-25-12)20-16(24)21(14(10)22)18(5,6)15(23)26-17(2,3)4/h7-8H,1-6H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKPOHWXWJHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)OC(C)(C)C)C3=NC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate (CAS: 2131091-31-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.44 g/mol. The structural features include a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.44 g/mol |
| LogP | 3.72 |
| Polar Surface Area | 102 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related thieno-pyrimidine derivatives have shown effectiveness against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
The mechanism underlying the antimicrobial activity appears to involve the depolarization of bacterial cytoplasmic membranes, leading to the dissipation of membrane potential. This suggests a bactericidal action that could be leveraged in the development of new antibacterial agents .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of thieno-pyrimidine derivatives:
- Antimicrobial Efficacy : A study conducted on a library of thieno-pyrimidine derivatives revealed that certain compounds exhibited potent antibacterial activity against multidrug-resistant strains. The study emphasized the need for further optimization of these compounds for clinical applications .
- Cancer Cell Line Studies : Research into related thieno-pyrimidine compounds has shown effectiveness in inhibiting tumor growth in vitro. These findings suggest potential pathways for therapeutic development against resistant cancer types .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Its structural components could interact with cellular pathways involved in cancer proliferation and survival.
- Antimicrobial Properties : The presence of the oxazole ring is known to enhance the antimicrobial activity of compounds. This suggests potential applications in developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases related to enzyme dysfunction.
Applications in Pharmaceuticals
Given its promising biological profile, tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate can be explored for various pharmaceutical applications:
| Application Area | Potential Uses |
|---|---|
| Cancer Treatment | Development of novel anticancer drugs |
| Infectious Diseases | Formulation of new antibiotics |
| Metabolic Disorders | Creation of enzyme inhibitors |
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Core Heterocycles: The target compound’s thienopyrimidine core differs from the pyrimido-oxazin in 15a and the imidazopyridine in 2d. Compound 9’s tetrahydrofuran core suggests applications in nucleoside chemistry, contrasting with the fused aromatic systems of the target compound .
Substituent Effects: The tert-butyl ester in the target compound likely improves lipid solubility compared to the diethyl carboxylate in 2d . The 1,3-oxazolyl group (target) introduces a rigid, electron-rich heterocycle, contrasting with 2d’s electron-withdrawing nitro and cyano groups .
Tert-butyl esters are typically introduced via esterification under acidic or basic conditions, as seen in nucleoside chemistry .
Physicochemical and Spectroscopic Properties
- Melting Points: The target compound’s melting point is unreported, but 2d’s high melting point (215–217°C) correlates with its crystalline nitro- and cyano-substituted structure .
- Spectroscopy: NMR: Analogous to 2d, the target’s tert-butyl group would show characteristic singlet ~1.4 ppm in $^1$H NMR. The thienopyrimidine protons may resonate downfield (δ 7.0–8.5 ppm) due to ring deshielding . HRMS: As with 2d, HRMS would confirm the molecular ion peak (e.g., [M+H]$^+$) and isotopic pattern .
Stability and Reactivity
- The tert-butyl ester in the target compound likely enhances hydrolytic stability compared to methyl or ethyl esters, as seen in nucleoside derivatives .
- The oxazolyl group may participate in π-stacking or hydrogen bonding, similar to 15a’s methoxyphenyl and methylpiperazinyl substituents, which influence target binding in medicinal analogs .
Q & A
Q. What computational tools predict binding affinity for novel analogs?
- Workflow :
Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER/CHARMM force fields).
QSAR Modeling : Train models using IC₅₀ data from analogs to prioritize synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
